

An In-depth Technical Guide to the Molecular Target of GS-967

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Compound of Interest

Compound Name: GS967

Cat. No.: B612228

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Audience: Researchers, scientists, and drug development professionals.

Introduction

GS-967, also known as GS-458967, is a potent and selective small molecule inhibitor of the cardiac late sodium current (INaL). This persistent component of the fast sodium current (INa) plays a crucial role in the pathophysiology of various cardiac and neurological disorders. Unlike the transient peak sodium current responsible for the rapid upstroke of the action potential, the late sodium current results from a small fraction of voltage-gated sodium channels that fail to inactivate or reopen during the plateau phase. Elevated INaL can lead to cellular sodium and calcium overload, contributing to arrhythmias, myocardial ischemia, and certain forms of epilepsy. This guide provides a comprehensive overview of the molecular target of GS-967, its mechanism of action, and the experimental methodologies used to characterize its activity.

Molecular Target: The Voltage-Gated Sodium Channel

The primary molecular target of GS-967 is the voltage-gated sodium channel (Nav). Specifically, GS-967 exhibits a high degree of selectivity for the late component of the sodium current (INaL) over the peak sodium current (INaP)[1]. This selectivity is a key therapeutic advantage, as it allows for the modulation of pathological channel activity with minimal impact on normal cardiac conduction and neuronal excitability.

Voltage-gated sodium channels are complex transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells. They are composed of a large alpha subunit, which forms the ion-conducting pore, and one or more smaller beta subunits that modulate channel gating and localization. The alpha subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment in each domain acts as the voltage sensor, while the pore loop between S5 and S6 forms the selectivity filter.

Mechanism of Action

GS-967 exerts its inhibitory effect on the late sodium current through a distinct mechanism of action that involves the modulation of the channel's gating properties. It demonstrates a profound effect on sodium channel inactivation, a critical process for regulating channel activity.

Key aspects of GS-967's mechanism include:

- **Preferential Inhibition of Late INa:** GS-967 is significantly more potent in inhibiting the persistent or late sodium current compared to the transient peak current, with a reported 42-fold preference[1].
- **Use-Dependent Block:** The inhibitory effect of GS-967 is frequency-dependent, meaning it becomes more pronounced with higher frequencies of channel activation. This property, known as use-dependent block, is characteristic of drugs that bind to the channel in its open or inactivated states[2][3].
- **Modulation of Inactivation:** GS-967 enhances both fast and slow inactivation of the sodium channel. It shifts the voltage dependence of steady-state inactivation to more hyperpolarized potentials, slows the recovery from fast inactivation, and accelerates the onset of slow inactivation[3][4][5]. This stabilization of the inactivated state reduces the availability of channels to conduct the late current.

Quantitative Data

The following tables summarize the key quantitative data for GS-967 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of GS-967

Parameter	Value	Cell Type/System	Reference
IC50 (Late INa)	0.13 μ M	Ventricular Myocytes	[2]
IC50 (Late INa)	0.21 μ M	Isolated Hearts	[2]
IC50 (Use-Dependent Block of INaP)	0.07 μ M	hiPSC-derived Cardiomyocytes	[6]
Apparent IC50 (ATX-II induced APD prolongation)	~10 nM	Ventricular Myocytes	[2]
KON (Apparent Binding Rate)	25.7 μ M-1s-1	hiPSC-derived Cardiomyocytes	[7]
KOFF (Apparent Unbinding Rate)	1.58 s-1	hiPSC-derived Cardiomyocytes	[7]

Table 2: In Vivo Efficacy of GS-967

Parameter	Value	Animal Model	Reference
EC50 (MES-induced seizures)	1.1 \pm 0.23 mg/kg	Scn8aD/+ Mice	[4]
EC50 (MES-induced seizures)	0.70 \pm 0.22 mg/kg	Wild-Type Mice	[4]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the molecular interactions of GS-967.

Whole-Cell Voltage Clamp Electrophysiology

This technique is fundamental for studying the effects of GS-967 on the electrical properties of isolated cells.

Objective: To measure the peak and late sodium currents in the absence and presence of GS-967 and to assess its effects on channel gating properties.

Materials:

- Isolated cardiomyocytes or neurons
- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for micropipette fabrication
- External (Tyrode's) and internal (pipette) solutions
- GS-967 stock solution (e.g., 10 mM in DMSO)
- Perfusion system

Protocol:

- Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., canine, rabbit) or neurons from specific brain regions (e.g., hippocampus) using enzymatic digestion.
- Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 M Ω when filled with the internal solution.
- Solution Preparation:
 - External Solution (example for cardiomyocytes): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
 - Internal Solution (example for cardiomyocytes): (in mM) 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
- Recording:
 - Establish a whole-cell patch-clamp configuration on a single, healthy cell.

- Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in the resting state.
- Apply specific voltage protocols to elicit and measure peak and late sodium currents. For example, a depolarizing step to -20 mV for 200-500 ms can be used.
- To measure late I_{Na} , the current is typically measured at the end of the depolarizing pulse.
- GS-967 Application:
 - Record baseline currents in the external solution.
 - Perfuse the cell with the external solution containing the desired concentration of GS-967.
 - Allow sufficient time for the drug effect to reach a steady state before recording post-drug currents.
- Data Analysis:
 - Measure the peak and late current amplitudes before and after drug application.
 - Analyze the voltage-dependence of activation and inactivation by applying appropriate voltage protocols.
 - Assess use-dependent block by applying a train of depolarizing pulses at different frequencies.

In Vivo Seizure Models

Animal models are crucial for evaluating the anticonvulsant effects of GS-967.

Objective: To determine the efficacy of GS-967 in suppressing seizures in rodent models of epilepsy.

Materials:

- Genetically modified mice with epilepsy-causing mutations (e.g., $Scn1a^{+/-}$ for Dravet syndrome, $Scn8a^{N1768D/+}$) or wild-type mice.

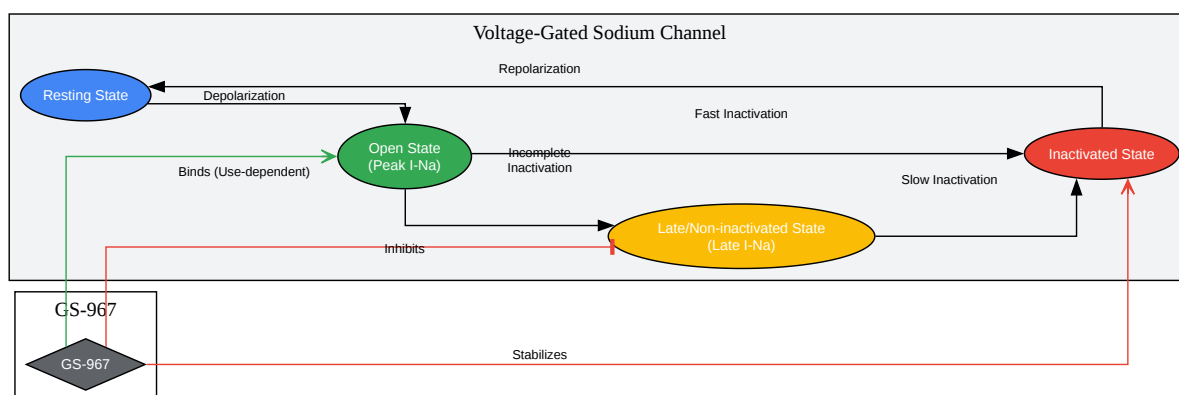
- GS-967 formulation for oral administration (e.g., in chow or solubilized in a suitable vehicle).
- Maximal electroshock (MES) stimulator.
- Video monitoring equipment for seizure observation.

Protocol:

- Animal Dosing:
 - Administer GS-967 to the animals. For chronic studies, this can be done by incorporating the drug into the chow[3]. For acute studies, oral gavage can be used.
 - Include a vehicle control group.
- Maximal Electroshock (MES) Test:
 - Deliver a brief electrical stimulus through corneal or ear-clip electrodes to induce a seizure.
 - Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint for protection in this assay.
 - Determine the dose-response relationship and calculate the EC50 for seizure protection.
- Spontaneous Seizure Monitoring:
 - For genetic models with spontaneous seizures, continuously monitor the animals using video-EEG for a defined period.
 - Quantify the frequency and duration of seizures in treated versus untreated animals.
- Data Analysis:
 - Compare the seizure incidence and severity between the GS-967 treated and control groups using appropriate statistical tests.

Visualizations

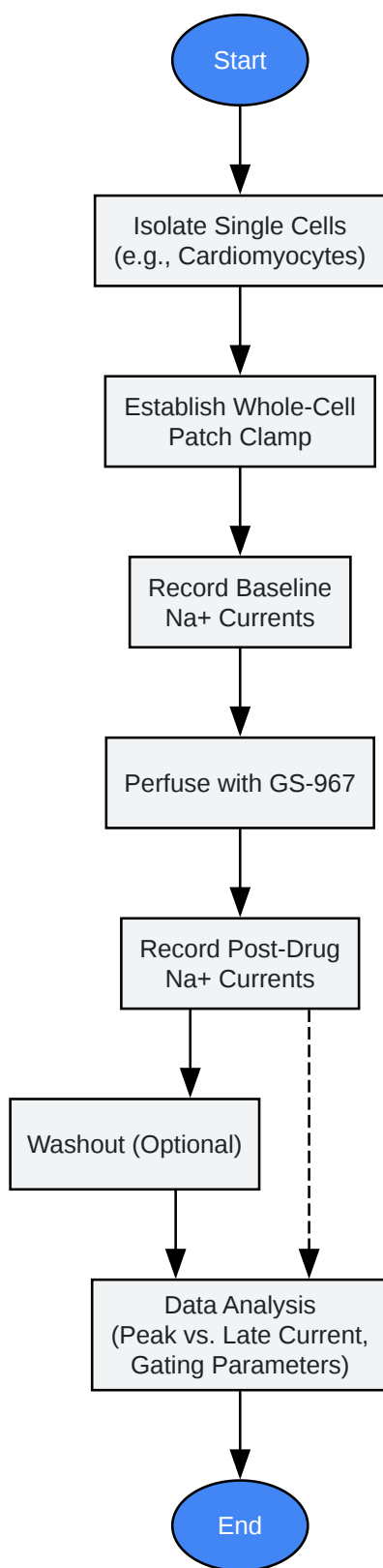
Signaling Pathway



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Caption: Mechanism of GS-967 action on the voltage-gated sodium channel.

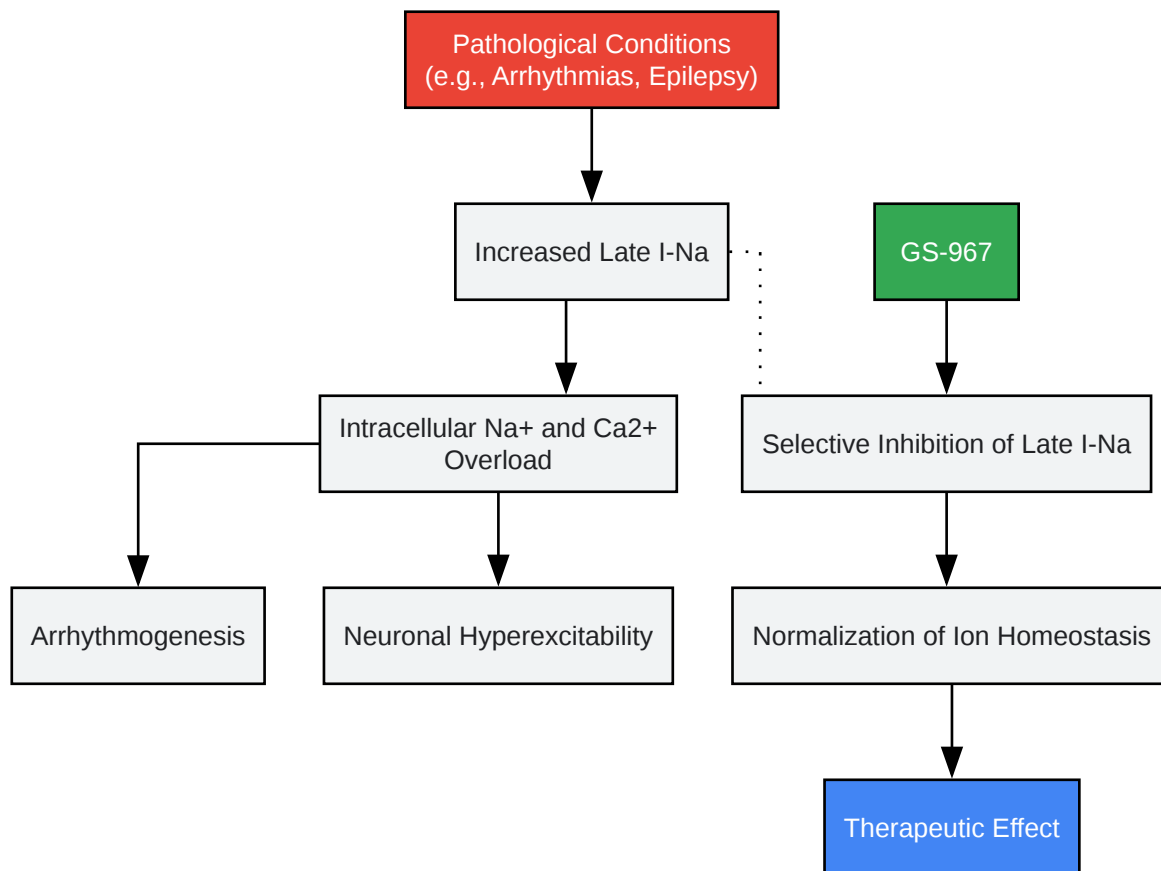
Experimental Workflow: Whole-Cell Voltage Clamp



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Caption: Workflow for assessing GS-967 effects using whole-cell voltage clamp.

Logical Relationship: Therapeutic Rationale



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Caption: Therapeutic rationale for the inhibition of the late sodium current by GS-967.

Conclusion

GS-967 is a highly selective inhibitor of the late sodium current, a pathological component of the total sodium current in excitable cells. Its mechanism of action, centered on the modulation of voltage-gated sodium channel inactivation, provides a targeted approach to treating disorders associated with INaL hyperactivity. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and development of novel sodium channel modulators. The distinct profile of GS-967 highlights the therapeutic potential of selectively targeting the late sodium current for the treatment of cardiac arrhythmias and certain forms of epilepsy.

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